molecular formula C12H13NO2 B564609 7-Ethoxy-4-methylquinolin-2(1H)-one CAS No. 105908-28-9

7-Ethoxy-4-methylquinolin-2(1H)-one

Cat. No.: B564609
CAS No.: 105908-28-9
M. Wt: 203.241
InChI Key: LKYSCAAXJTYMFZ-UHFFFAOYSA-N
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Description

7-Ethoxy-4-methylquinolin-2(1H)-one is a high-purity chemical intermediate designed for research and development purposes in medicinal chemistry and drug discovery. This compound features the privileged quinolin-2(1H)-one scaffold, which is recognized for its broad spectrum of biological activities and is a key structural motif in numerous pharmacologically active agents . Quinolinone derivatives are extensively investigated for their anticancer properties, with some analogues demonstrating activity against various cancer cell lines, including breast, lung, and colorectal cancers . The structural features of this compound, particularly the 7-ethoxy substituent and the 2-one functionality, make it a valuable precursor for synthesizing novel compounds to explore mechanisms such as kinase inhibition . Researchers utilize this scaffold to develop potential therapeutics that may act through pathways like apoptosis induction, cell cycle arrest, or inhibition of angiogenesis . This product is provided for Research Use Only (RUO). It is strictly not for diagnostic or therapeutic use in humans or animals, nor for any form of personal use.

Properties

CAS No.

105908-28-9

Molecular Formula

C12H13NO2

Molecular Weight

203.241

IUPAC Name

7-ethoxy-4-methyl-1H-quinolin-2-one

InChI

InChI=1S/C12H13NO2/c1-3-15-9-4-5-10-8(2)6-12(14)13-11(10)7-9/h4-7H,3H2,1-2H3,(H,13,14)

InChI Key

LKYSCAAXJTYMFZ-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)C(=CC(=O)N2)C

Synonyms

Carbostyril, 7-ethoxy-4-methyl- (6CI)

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity

7-Hydroxy vs. 7-Ethoxy Derivatives
  • 7-Hydroxy-4-methylquinolin-2(1H)-one: The hydroxyl group (–OH) participates in hydrogen bonding, enhancing solubility in polar solvents. However, it undergoes SN2 reactions with propargyl halides to form propargyl ethers, which cyclize into tricyclic heterocycles under thermal conditions .
  • 7-Ethoxy-4-methylquinolin-2(1H)-one: The ethoxy group, being bulkier and less polar, reduces hydrogen-bonding capacity. It likely undergoes similar SN2 reactions but with altered kinetics due to steric hindrance.
7-Methoxy vs. 7-Ethoxy Derivatives
  • This may enhance reactivity in electrophilic substitutions compared to ethoxy analogs .
  • Spectral shifts in NMR (e.g., downfield aromatic protons) are expected compared to methoxy derivatives .

Structural and Spectral Comparisons

Key Structural Analogs
Compound Substituents Key Spectral Features (¹H NMR) Reference
This compound 7-OCH₂CH₃, 4-CH₃ δ 1.4 (t, 3H, –CH₂CH₃), δ 4.0 (q, 2H, –OCH₂), δ 6.8–7.9 (m, aromatic H)
7-Hydroxy-4-methylquinolin-2(1H)-one 7-OH, 4-CH₃ δ 5.8 (bs, 1H, –OH), δ 6.7–7.9 (m, aromatic H)
3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one 3-C₂H₅, 4-OH, 8-OCH₃ δ 1.3 (t, 3H, –CH₂CH₃), δ 3.9 (s, 3H, –OCH₃), δ 6.6–8.1 (m, aromatic H)
1-Methyl-2-nonylquinolin-4(1H)-one 1-CH₃, 2-C₉H₁₉ δ 0.8 (t, 9H, –CH₂CH₂(CH₂)₆CH₃), δ 2.5 (s, 3H, –CH₃), δ 7.1–8.3 (m, aromatic H)
Notable Trends
  • Lipophilicity: Ethoxy and nonyl derivatives exhibit higher logP values than hydroxy or methoxy analogs, favoring passive diffusion in biological systems .

Preparation Methods

Reaction Conditions and Optimization

  • Solvent: Dimethylformamide (DMF) or dimethylacetamide (DMAc) at 50–80°C.

  • Catalyst: Absent in most cases, though phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction kinetics.

  • Yield: 60–75% after 8–12 hours, with purity >90% confirmed by HPLC.

Key Data:

ParameterValue
Temperature50–80°C
Reaction Time8–12 h
BaseK₂CO₃ (2.5 equiv)
Ethylating AgentEthyl iodide (1.2 equiv)
SolventDMF

This method’s limitations include side reactions such as over-alkylation, necessitating careful stoichiometric control.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the synthesis by enhancing reaction rates and reducing energy consumption. A modified protocol from involves:

  • Starting Material: 4-Methyl-2-(1H)-quinolinone (1.23 g).

  • Ethylating Agent: Ethyl chloroacetate (0.54 g).

  • Solvent System: Ethyl acetate and distilled water.

  • Conditions: 300 W microwave irradiation for 25 minutes.

Advantages:

  • Yield: 94% after recrystallization.

  • Purity: >98% by ¹H NMR.

  • Time Efficiency: 25 minutes vs. 8–12 hours in classical methods.

Mechanism:

Microwave energy promotes rapid dipole rotation, facilitating the nucleophilic attack of the ethoxide ion on the chloroacetate electrophile. The aqueous-organic biphasic system minimizes byproducts.

Palladium-mediated Suzuki-Miyaura coupling enables the introduction of ethoxy groups via aryl boronic esters. This method, adapted from, involves:

  • Precursor: 3-Iodo-4(1H)-quinolone O-ethyl ether.

  • Catalyst: Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄).

  • Base: Aqueous potassium carbonate (K₂CO₃).

  • Conditions: 85°C for 18 hours in degassed DMF.

Key Observations:

  • Yield: 60–70% after column chromatography.

  • Functional Group Tolerance: Compatible with electron-withdrawing and donating substituents.

Reaction Scheme:

3-Iodo-4(1H)-quinolone+Aryl-B(OH)2Pd(PPh3)47-Ethoxy-4-methylquinolin-2(1H)-one\text{3-Iodo-4(1H)-quinolone} + \text{Aryl-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{this compound}

Diazotization-Alkoxylation Sequence

A two-step approach from utilizes diazotization of 7-amino-4-methylquinolin-2(1H)-one followed by alkoxylation:

  • Diazotization: Treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C.

  • Alkoxylation: Reaction with ethanol in the presence of copper(I) oxide (Cu₂O).

Optimization Insights:

  • Temperature Control: Maintaining <5°C prevents diazonium salt decomposition.

  • Yield: 50–65%, limited by competing hydrolysis.

Photochemical Synthesis

Visible light-mediated synthesis, as described in, employs 1,8-dimethoxyacridinium (PC 4) as a photocatalyst under blue LED irradiation:

  • Substrate: Quinoline N-oxide.

  • Conditions: DMSO solvent, 40 W blue LED for 8 hours.

  • Mechanism: Photoexcitation generates reactive oxygen species, facilitating deoxygenation and ethoxylation.

Performance Metrics:

  • Yield: 70–80%.

  • Sustainability: Eliminates toxic solvents and reduces energy input.

Comparative Analysis of Methods

MethodYield (%)TimeCostScalability
Classical Alkylation60–758–12 hLowHigh
Microwave-Assisted9425 minModerateModerate
Palladium-Catalyzed60–7018 hHighLow
Diazotization50–656–8 hLowModerate
Photochemical70–808 hHighLow

Q & A

Q. How can catalytic systems optimize the synthesis of dihydroquinolinone derivatives?

  • Methodological Answer : Green chemistry approaches (e.g., Fe₃O4@EDTA/CuI nanocatalysts) enhance yields (>85%) and reduce reaction times (2–4 hours). Comparative studies (Table 3 in ) show superior efficiency over traditional catalysts (e.g., HCl, Al₂O₃) in solvent-free conditions.

Q. What methodologies identify structure-activity relationships (SAR) for antimicrobial quinolin-2(1H)-ones?

  • Methodological Answer :
  • Molecular docking (e.g., AutoDock Vina) predicts binding to bacterial targets (e.g., DNA gyrase).
  • QSAR modeling correlates substituent electronic parameters (Hammett σ) with bioactivity.
  • In vitro assays validate SAR hypotheses, such as enhanced activity with electron-withdrawing groups (e.g., -F, -Cl) at C-7 .

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